molecular formula C7H11NO4 B064097 5-Hydroxy-3,4-dimethoxy-1-methyl-1H-pyrrol-2(5H)-one CAS No. 177087-42-2

5-Hydroxy-3,4-dimethoxy-1-methyl-1H-pyrrol-2(5H)-one

Cat. No.: B064097
CAS No.: 177087-42-2
M. Wt: 173.17 g/mol
InChI Key: SDSQTTAKFFIWSI-UHFFFAOYSA-N
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Description

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is a heterocyclic compound that belongs to the pyrrolone family. Pyrrolones are known for their versatile biological activities and are used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one can be achieved through several methods. One common approach involves the condensation of 3,4-dimethoxyphenylacetic acid with methylamine, followed by cyclization under acidic conditions . Another method includes the use of 3,4-dimethoxybenzaldehyde and methylamine in the presence of a catalyst such as iron(III) chloride . These reactions typically require refluxing in methanol or ethanol to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. One practical method includes the use of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, dihydropyrrolones, and various substituted derivatives, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

177087-42-2

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one

InChI

InChI=1S/C7H11NO4/c1-8-6(9)4(11-2)5(12-3)7(8)10/h6,9H,1-3H3

InChI Key

SDSQTTAKFFIWSI-UHFFFAOYSA-N

SMILES

CN1C(C(=C(C1=O)OC)OC)O

Canonical SMILES

CN1C(C(=C(C1=O)OC)OC)O

Synonyms

2H-Pyrrol-2-one,1,5-dihydro-5-hydroxy-3,4-dimethoxy-1-methyl-(9CI)

Origin of Product

United States

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